molecular formula C10H9N2OS- B1261323 (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate

(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate

Cat. No. B1261323
M. Wt: 205.26 g/mol
InChI Key: QJVSBJILIPGQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(indol-3-yl)-1-thioacetohydroximate is an organic sulfur anion obtained by deprotonation of the sulfanyl group of (E)-2-(indol-3-yl)-1-thioacetohydroximic acid;  major species at pH 7.3. It is a conjugate base of an (E)-2-(indol-3-yl)-1-thioacetohydroximic acid.

Scientific Research Applications

  • Antiproliferative and Antimicrobial Properties : Compounds containing the 1,3,4-thiadiazole core, related to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, demonstrate significant biological activities. Some of these compounds have shown strong antimicrobial activity against Staphylococcus epidermidis and cytotoxicity against cancer cell lines, including PC-3 and MDA-MB-231, with potential for chemotherapy enhancement with minimal cytotoxicity against cancer cells (Gür et al., 2020).

  • Potential Anticancer Agents : Synthesized indole derivatives, including those similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line. This indicates their potential as effective anticancer agents (Abdelhamid et al., 2016).

  • Antimicrobial Agents : Novel synthesized compounds related to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate have been examined as antimicrobial agents, with some showing promising activity. This highlights their potential in developing new antimicrobial drugs (Hassan et al., 2020).

  • Anti-tubercular Activity : Indole chalcones, structurally similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate, have been identified as having high anti-tubercular activity, offering potential in tuberculosis treatment (Ramesh et al., 2020).

  • Cytotoxicity and Antioxidant Properties : Indole-based molecules, including (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate derivatives, have displayed antioxidant and antimicrobial properties with significant induction in glutathione S-transferases enzyme activity in human liver cancer cell lines, showing their potential in cancer treatment (Kurt-Kızıldoğan et al., 2020).

  • EGFR and COX-2 Inhibition : Certain indole-based compounds similar to (E)-2-(1H-indol-3-yl)-1-thioacetohydroximate have been synthesized as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), crucial enzymes in cancer management. They showed significant anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Sever et al., 2020).

properties

Product Name

(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate

Molecular Formula

C10H9N2OS-

Molecular Weight

205.26 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-oxidoethanethioamide

InChI

InChI=1S/C10H9N2OS/c13-12-10(14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H-,12,13,14)/q-1

InChI Key

QJVSBJILIPGQOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=S)N[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate
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(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate
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(E)-2-(1H-indol-3-yl)-1-thioacetohydroximate

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